molecular formula C11H8BrN3O2 B175962 N-(4-bromophenyl)-5-nitropyridin-2-amine CAS No. 109899-66-3

N-(4-bromophenyl)-5-nitropyridin-2-amine

Cat. No.: B175962
CAS No.: 109899-66-3
M. Wt: 294.1 g/mol
InChI Key: WJHZUYCOTRMCSB-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-5-nitropyridin-2-amine is a nitro-substituted pyridine derivative featuring a 4-bromophenyl group attached to the pyridine ring via an amine linkage. Its structure combines electron-withdrawing groups (nitro and bromine) that influence electronic properties, solubility, and reactivity.

Properties

CAS No.

109899-66-3

Molecular Formula

C11H8BrN3O2

Molecular Weight

294.1 g/mol

IUPAC Name

N-(4-bromophenyl)-5-nitropyridin-2-amine

InChI

InChI=1S/C11H8BrN3O2/c12-8-1-3-9(4-2-8)14-11-6-5-10(7-13-11)15(16)17/h1-7H,(H,13,14)

InChI Key

WJHZUYCOTRMCSB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC=C(C=C2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C(C=C2)[N+](=O)[O-])Br

Synonyms

(4-bromo-phenyl)-(5-nitro-[2]pyridyl)-amine

Origin of Product

United States

Comparison with Similar Compounds

The following sections compare N-(4-bromophenyl)-5-nitropyridin-2-amine with structurally related compounds, focusing on opto-electronic properties, biological activity, synthetic methods, and physicochemical characteristics.

Structural Analogues with Varying Substituents

Key structural analogues include:

  • Compound (c): N-(2-((Pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine (pyrene wing unit) .
  • Compound (a): 9-[(5-Nitropyridin-2-aminoethyl)iminiomethyl]-anthracene (anthracene wing unit) .
  • 3j : 5-(4-Bromophenyl)-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (methoxy substituent) .
  • 5c: N-(4-Bromophenyl)quinoline-2-carboxamide (quinoline core) .

Table 1: Substituent Effects on Core/Wing Units

Compound Core Unit Wing/Substituent Key Functional Groups
Target Compound 5-Nitropyridin-2-amine 4-Bromophenyl -NO₂, -Br
Compound (c) 5-Nitropyridin-2-amine Pyrenyl-methyleneamino -NO₂, conjugated pyrene
Compound (a) 5-Nitropyridin-2-amine Anthracenyl-iminiomethyl -NO₂, conjugated anthracene
3j 3-Nitropyridin-2-amine 4-Bromophenyl, 4-methoxy -NO₂, -Br, -OCH₃
Opto-Electronic Properties

Studies on pyrene/anthracene derivatives () reveal that wing units significantly influence opto-electronic behavior more than core units. For example:

  • Energy Gaps : Compounds (a) and (c) exhibit lower energy gaps (2.8–3.1 eV) due to extended π-conjugation from anthracene/pyrene wings, enhancing charge delocalization . The target compound’s 4-bromophenyl group, being less conjugated, may result in a higher energy gap (~3.5–4.0 eV inferred).
  • Reorganization Energy (λ) : Pyrene-based compound (c) shows λ = 0.12 eV, favoring high charge mobility. The bromophenyl substituent’s electron-withdrawing nature in the target compound may reduce λ slightly compared to electron-donating groups .
  • Absorption/Emission : Pyrene and anthracene wings in compounds (a) and (c) enable strong absorption in UV-vis regions (λₐᵦₛ ~400–450 nm). The target compound’s simpler aryl group may shift absorption to shorter wavelengths (~300–350 nm) .

Table 2: Opto-Electronic Parameters

Compound Energy Gap (eV) Reorganization Energy (eV) Absorption λₐᵦₛ (nm)
Target Compound ~3.5–4.0* ~0.15* ~300–350*
Compound (c) 3.1 0.12 420
Compound (a) 2.8 0.14 410

*Inferred based on substituent effects.

Physicochemical Properties
  • Solubility : Bromophenyl groups increase hydrophobicity compared to hydroxylated analogues (e.g., compound 1 in ). This may limit aqueous solubility but improve organic solvent compatibility .
  • Melting Points : Bromine’s molecular weight and polarity may elevate the target compound’s melting point (~200–220°C) relative to methoxy-substituted derivatives (e.g., 3j , mp ~180°C) .

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